

Safety precautions and handling guidelines for Methyltrienolone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **R-18893**

Cat. No.: **B1678701**

[Get Quote](#)

Application Notes and Protocols for Methyltrienolone

For Researchers, Scientists, and Drug Development Professionals

WARNING: Methyltrienolone (also known as Metribolone or R1881) is a highly potent synthetic anabolic-androgenic steroid (AAS) and is considered a hazardous substance.[\[1\]](#) It exhibits significant hepatotoxicity, even at very low dosages, and was never marketed for medical use due to these severe side effects.[\[2\]](#) This document is intended for use by trained professionals in a controlled laboratory setting and outlines critical safety precautions, handling guidelines, and experimental considerations. Strict adherence to these protocols is mandatory to minimize health risks.

Safety Precautions and Hazard Information

Methyltrienolone is a powerful and toxic substance that requires careful handling to avoid personal contact, including inhalation.[\[1\]](#)[\[3\]](#) It is classified as a hazardous substance and may cause sensitization by skin contact.[\[1\]](#)[\[4\]](#) Long-term exposure is associated with a risk of serious health damage, including liver damage and a potential carcinogenic effect.[\[1\]](#)[\[5\]](#)

1.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with Methyltrienolone. The following should be worn at all times in the laboratory:

- Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[6] For larger scale operations or where there is a risk of splashing, a full-face shield should be used in addition to goggles.[1]
- Gloves: Chemical-impermeable gloves (e.g., nitrile or powder-free latex) must be worn.[1][6] Double gloving is recommended to provide an extra layer of protection.[1] Gloves must be inspected before use and changed immediately if contaminated.[1][6]
- Protective Clothing: A lab coat or fire/flame-resistant and impervious clothing is mandatory.[6] Protective shoe covers and a head covering should also be considered.[1]
- Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[6]

1.2 Emergency Procedures

In the event of exposure, the following first aid measures should be taken immediately:

- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[6]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6]
- Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[6]
- Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[6]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Methyltrienolone.

Property	Value	Reference
CAS Number	965-93-5	[4] [6]
Molecular Formula	C19H24O2	[7]
Molecular Weight	284.4 g/mol	[7]
Appearance	Yellow crystalline powder	[1]
Melting Point	170°C	[8]
Boiling Point	485.9 °C at 760 mmHg	[8]
Density	1.17 g/cm³	[8]
Solubility	Soluble in ethanol and DMSO (≥10mg/mL). Does not mix well with water.	[1] [8]
Storage Temperature	2-8°C	[8]

Handling and Storage

3.1 Handling

- All work with Methyltrienolone should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[\[6\]](#)
- Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[\[1\]](#)
- Use non-sparking tools and explosion-proof equipment to prevent ignition.[\[6\]](#)
- Prevent the formation of dust and aerosols during handling.[\[6\]](#)

3.2 Storage

- Store in a tightly closed, clearly labeled container in a dry, cool, and well-ventilated place.[\[1\]](#)
[\[6\]](#)

- Keep away from incompatible materials, such as oxidizing agents, and foodstuff containers.
[\[1\]](#)[\[6\]](#)
- Observe all manufacturer's recommendations for storage.[\[1\]](#)

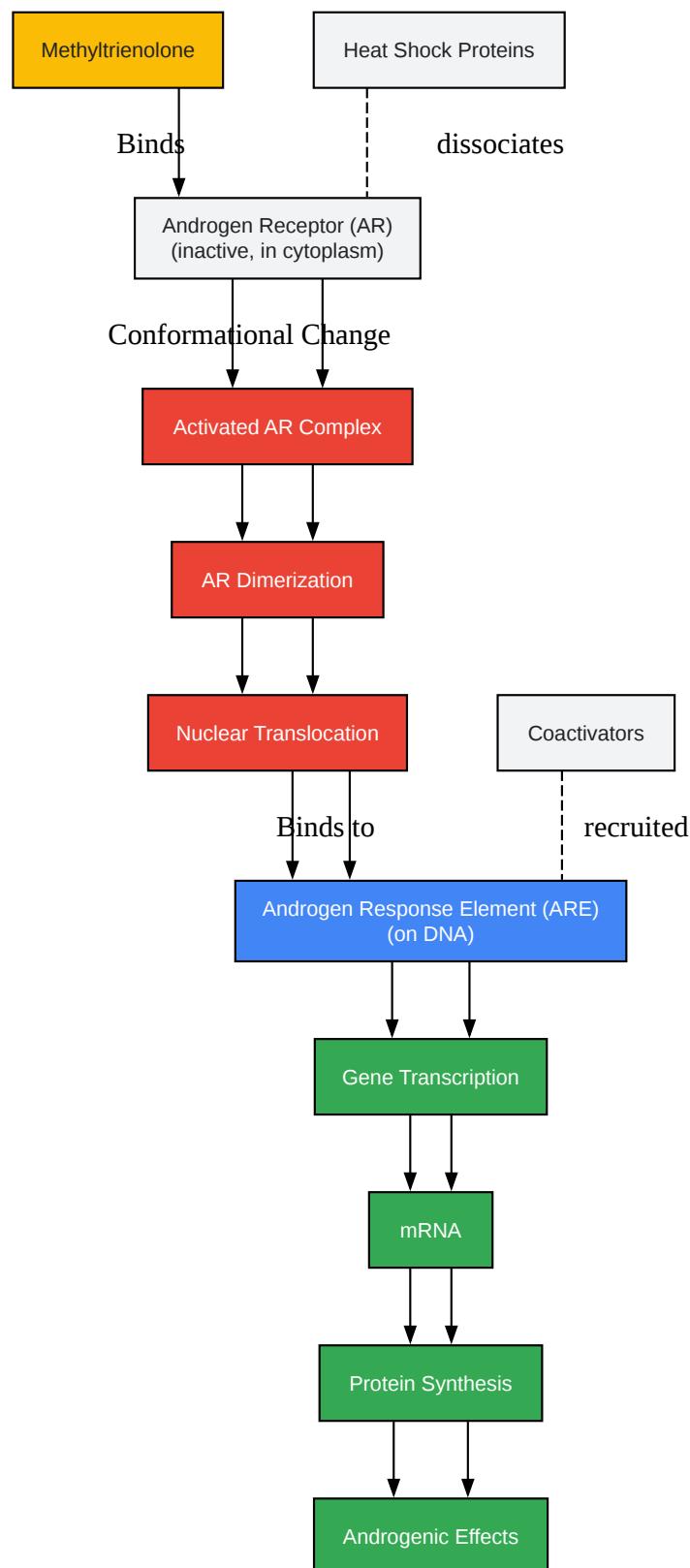
Experimental Protocols

Methyltrienolone is a valuable tool in research, particularly as a high-affinity ligand for the androgen receptor (AR) in binding assays.[\[2\]](#)[\[4\]](#)

4.1 Preparation of Stock Solutions

- Objective: To prepare a concentrated stock solution of Methyltrienolone for use in experiments.
- Materials:
 - Methyltrienolone powder
 - Anhydrous ethanol or DMSO
 - Sterile microcentrifuge tubes or vials
 - Calibrated analytical balance
 - Vortex mixer
- Procedure:
 - In a chemical fume hood, weigh the desired amount of Methyltrienolone powder using a calibrated analytical balance.
 - Transfer the powder to a sterile microcentrifuge tube or vial.
 - Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
 - Vortex the solution until the Methyltrienolone is completely dissolved.

- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.


4.2 Androgen Receptor Competitive Binding Assay

- Objective: To determine the binding affinity of a test compound for the androgen receptor using radiolabeled Methyltrienolone ($[^3\text{H}]R1881$) as the competitor.
- Materials:
 - Prostate cancer cell lines (e.g., LNCaP) or tissue extracts containing the androgen receptor.
 - $[^3\text{H}]R1881$ (radiolabeled Methyltrienolone)
 - Unlabeled Methyltrienolone (for determining non-specific binding)
 - Test compound
 - Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
 - Scintillation vials and scintillation fluid
 - Liquid scintillation counter
- Procedure:
 - Prepare a series of dilutions of the test compound.
 - In a microplate or microcentrifuge tubes, add a fixed concentration of $[^3\text{H}]R1881$ and the diluted test compound to the cell lysate or tissue extract.
 - For determining non-specific binding, add a high concentration of unlabeled Methyltrienolone to a separate set of tubes.
 - Incubate the mixture at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.

- Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.
- Measure the radioactivity of the bound ligand in a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the concentration of the test compound to determine the IC_{50} value.

Signaling Pathway and Experimental Workflow

Methyltrienolone exerts its potent androgenic effects by strongly binding to and activating the androgen receptor (AR).^{[7][8]} This interaction triggers a cascade of cellular events.

[Click to download full resolution via product page](#)

Caption: Methyltrienolone signaling pathway via the androgen receptor.

The following diagram illustrates a standard workflow for handling Methyltrienolone in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: Safe handling workflow for Methyltrienolone in a laboratory.

Waste Disposal

All waste containing Methyltrienolone must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1]

- Solid Waste: Collect all solid waste, including contaminated PPE and lab supplies, in a designated, sealed, and clearly labeled hazardous waste container.[6]
- Liquid Waste: Collect all liquid waste in a sealed, labeled, and appropriate hazardous waste container. Do not discharge Methyltrienolone solutions into the sewer system.[6]
- Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
- Packaging: Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[6]

Conclusion

Methyltrienolone is an exceptionally potent research compound that poses significant health risks if not handled properly. All personnel must be thoroughly trained on the safety and handling procedures outlined in this document and the relevant Safety Data Sheets before commencing any work. A strong emphasis on safety and adherence to established protocols is paramount to ensure the well-being of all laboratory personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Metribolone - Wikipedia [en.wikipedia.org]
- 3. aasraw.co [aasraw.co]
- 4. Methyltrienolone | CAS#:965-93-5 | Chemsoc [chemsoc.com]
- 5. Page loading... [guidechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Methyltrienolone | C19H24O2 | CID 261000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 965-93-5,Methyltrienolone | lookchem [lookchem.com]
- To cite this document: BenchChem. [Safety precautions and handling guidelines for Methyltrienolone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1678701#safety-precautions-and-handling-guidelines-for-methyltrienolone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com